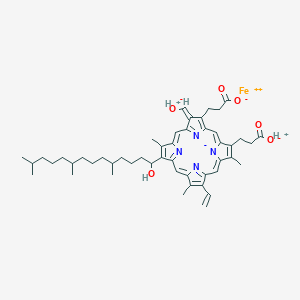![molecular formula C5H8N4O2 B231362 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine CAS No. 18988-57-3](/img/structure/B231362.png)
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine, also known as ATDA, is a chemical compound that has been widely studied for its potential use in scientific research. ATDA belongs to the class of bicyclic amines and has a unique structure that makes it a valuable tool for investigating the nervous system and its functions.
Wirkmechanismus
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine works by binding to the dopamine transporter and preventing the uptake of dopamine into the presynaptic neuron. This results in an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the nervous system depending on the location and function of the neurons involved.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine are complex and depend on the specific neural pathways and systems involved. Some of the effects that have been observed include changes in locomotor activity, alterations in the release of neurotransmitters, and changes in the firing rate of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine has several advantages as a tool for scientific research. It has a high affinity for the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in the brain. It is also relatively stable and easy to work with in the laboratory. However, there are also some limitations to the use of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine in lab experiments. For example, its effects can be highly variable depending on the specific neural pathways and systems involved, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine. One area of interest is the use of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine to study the effects of drugs and other substances on the dopamine system. Another potential direction is the use of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine to investigate the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine and how they relate to its potential use as a tool for scientific research.
Synthesemethoden
The synthesis of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine is a complex process that involves several steps. One of the most common methods used to synthesize 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine is through the reaction of 1,5-cyclooctadiene with N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine. This reaction results in the formation of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine, which can then be purified and used for further research.
Wissenschaftliche Forschungsanwendungen
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in the brain. 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine has also been used to study the effects of drugs and other substances on the nervous system.
Eigenschaften
CAS-Nummer |
18988-57-3 |
|---|---|
Produktname |
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine |
Molekularformel |
C5H8N4O2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
2-azatricyclo[3.3.1.13,7]decan-1-amine |
InChI |
InChI=1S/C9H16N2/c10-9-4-6-1-7(5-9)3-8(2-6)11-9/h6-8,11H,1-5,10H2 |
InChI-Schlüssel |
RKRZUYILVOYBOI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(N3)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(N3)N |
Synonyme |
2-Azaadamantan-1-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)

![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
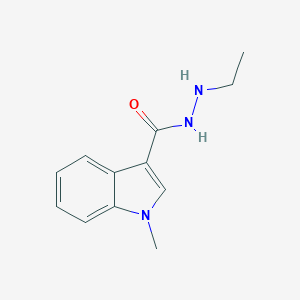
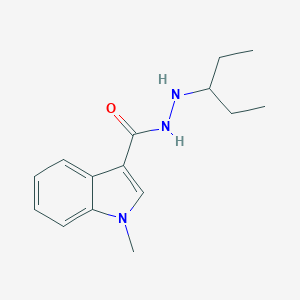
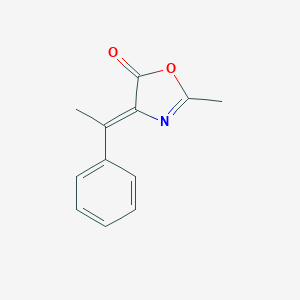


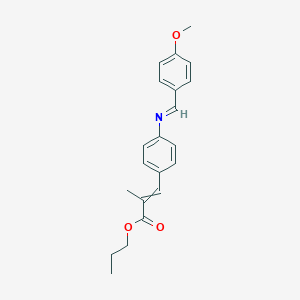
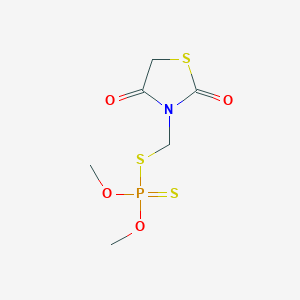
![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
